6-(2-Aminoethyl)-4-hydroxypyridine-2-carbonitrile
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Overview
Description
6-(2-Aminoethyl)-4-hydroxypyridine-2-carbonitrile is an organic compound that features a pyridine ring substituted with an aminoethyl group, a hydroxyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminoethyl)-4-hydroxypyridine-2-carbonitrile typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch dihydropyridine synthesis or the Bohlmann-Rahtz pyridine synthesis.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via nucleophilic substitution reactions, where an appropriate leaving group on the pyridine ring is replaced by an aminoethyl group.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions, using reagents such as hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(2-Aminoethyl)-4-hydroxypyridine-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonitrile group can be reduced to form an amine.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Formation of a carbonyl group.
Reduction: Formation of an amine group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(2-Aminoethyl)-4-hydroxypyridine-2-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(2-Aminoethyl)-4-hydroxypyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Pyridine: A basic aromatic heterocycle with similar structural features.
Pyrrole: Another aromatic heterocycle with a nitrogen atom in the ring.
2-Aminoethylpyridine: A compound with a similar aminoethyl group but lacking the hydroxyl and carbonitrile groups.
Uniqueness
6-(2-Aminoethyl)-4-hydroxypyridine-2-carbonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the hydroxyl and carbonitrile groups, in addition to the aminoethyl group, allows for a wide range of chemical modifications and interactions with biological targets.
Properties
Molecular Formula |
C8H9N3O |
---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
6-(2-aminoethyl)-4-oxo-1H-pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H9N3O/c9-2-1-6-3-8(12)4-7(5-10)11-6/h3-4H,1-2,9H2,(H,11,12) |
InChI Key |
KFLAXXXUOSSUJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=CC1=O)C#N)CCN |
Origin of Product |
United States |
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